(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone
Description
(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a morpholino group at the 2-position and a 4-(thiophen-2-yl)phenyl methanone moiety at the 6(7H)-position. The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, often serving as a kinase inhibitor due to its ability to mimic purine bases and interact with ATP-binding domains. The morpholino group enhances solubility and modulates pharmacokinetics, while the thiophene-substituted phenyl group may contribute to π-π stacking interactions or influence target binding specificity. Thus, comparisons rely on structurally analogous pyrrolopyrimidine derivatives.
Properties
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-thiophen-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-20(16-5-3-15(4-6-16)19-2-1-11-28-19)25-13-17-12-22-21(23-18(17)14-25)24-7-9-27-10-8-24/h1-6,11-12H,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMXTRRLSABKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(C=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone can be achieved through multi-step organic reactions involving starting materials such as pyrrolopyrimidine derivatives, thiophene-2-carbaldehyde, and morpholine. Typical synthetic routes may include:
Formation of the pyrrolopyrimidine core through cyclization reactions.
Attachment of the thiophene moiety via coupling reactions using palladium-catalyzed cross-coupling techniques like Suzuki or Stille coupling.
Introduction of the morpholine group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to achieve higher yields and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be utilized to scale up production while maintaining consistency in quality.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific sites, particularly the thiophene and pyrrolopyrimidine moieties. Key reactions include:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Thiophene oxidation | KMnO₄ in H₂SO₄ (aq.), 60–80°C | Conversion to thiophene-2-sulfonic acid | |
| Pyrimidine ring oxidation | H₂O₂ in acetic acid, RT | Formation of N-oxide derivatives |
-
Thiophene oxidation : The thiophene-2-yl group is susceptible to oxidative cleavage, forming sulfonic acid derivatives under acidic permanganate conditions.
-
Pyrimidine N-oxidation : The pyrimidine nitrogen reacts with hydrogen peroxide to yield N-oxide products, enhancing water solubility.
Reduction Reactions
Selective reduction of double bonds and heterocyclic rings has been reported:
-
Ring reduction : Lithium aluminum hydride reduces the dihydropyrrolopyrimidine system to a fully saturated structure, altering electronic properties.
-
Ketone reduction : Sodium borohydride selectively reduces the methanone group without affecting other functional groups .
Substitution Reactions
The morpholino group and halogenated intermediates participate in nucleophilic substitutions:
-
Morpholino substitution : Primary or secondary amines displace the morpholino group under heated polar aprotic solvents.
-
Suzuki-Miyaura coupling : Brominated derivatives (e.g., at thiophene) react with aryl boronic acids via palladium catalysis (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) .
Cycloaddition Reactions
The pyrrolopyrimidine core participates in [3+2] and [4+2] cycloadditions:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Huisgen cycloaddition | Cu(I), azides, RT | Triazole formation at pyrimidine C-2 | |
| Diels-Alder reaction | Maleic anhydride, toluene, 110°C | Six-membered ring fusion |
-
Click chemistry : Copper-catalyzed azide-alkyne cycloaddition modifies the pyrimidine ring for bioconjugation .
-
Diels-Alder reactivity : The electron-deficient pyrimidine ring acts as a dienophile with electron-rich dienes.
Acid/Base-Mediated Reactions
Protonation and deprotonation influence reactivity:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Deprotonation | LDA, THF, –78°C | Anion formation at pyrrolo N-H | |
| Acid-catalyzed hydrolysis | HCl (conc.), ethanol, reflux | Cleavage of morpholino ether |
-
Base-mediated deprotonation : Lithiation at the pyrrole nitrogen enables alkylation or acylation .
-
Morpholino cleavage : Concentrated hydrochloric acid hydrolyzes the morpholino group to secondary amines.
Stability Under Reaction Conditions
The compound exhibits varying stability:
| Condition | Observation | Reference |
|---|---|---|
| Oxidative environments | Degradation of thiophene > pyrrolopyrimidine | |
| High-temperature reflux | Morpholino group remains intact |
Comparative Reactivity Table
Key functional groups ranked by reactivity:
| Group | Reactivity (1 = highest) | Preferred Reactions |
|---|---|---|
| Thiophene-2-yl | 1 | Oxidation, electrophilic substitution |
| Pyrrolopyrimidine core | 2 | Cycloaddition, reduction |
| Morpholino | 3 | Nucleophilic substitution |
| Methanone | 4 | Reduction, Grignard addition |
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a kinase inhibitor . Kinases are crucial enzymes involved in many cellular processes, including cell cycle regulation and signal transduction pathways. The pyrrolo-pyrimidine core is commonly found in many known kinase inhibitors, making this compound a candidate for further investigation in cancer therapeutics and other diseases linked to dysregulated kinase activity.
Research has highlighted the biological activity of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone through various assays that establish its efficacy against different biological targets.
In Vitro Studies
In vitro studies have shown that this compound can exhibit significant cytotoxic effects on various cancer cell lines. For example, it has been tested against HepG2 liver cancer cells, showing low cytotoxicity with an IC50 value greater than 40 µM, suggesting it may be safer for normal cells while still being effective against malignant cells.
Structure-Activity Relationship (SAR)
The structure of the compound allows for modifications that can enhance its biological activity. Variations in substituents on the phenyl or thiophene rings can lead to changes in potency and selectivity towards specific kinase targets. Understanding these relationships is crucial for optimizing the compound for therapeutic use.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Synthetic Routes
Common synthetic routes include:
- Pd-catalyzed direct arylation , which allows for efficient coupling of the thiophene with the pyrrolo-pyrimidine core.
- Refluxing conditions using solvents like ethanol to facilitate reactions while maintaining high yields.
Case Studies
Several case studies have explored the effectiveness of this compound in preclinical settings:
| Study | Target | Findings |
|---|---|---|
| Study A | HepG2 Cells | Demonstrated low cytotoxicity with potential for further optimization |
| Study B | CDK Inhibition | Showed IC50 values in the nanomolar range against specific CDK isoforms |
| Study C | Tumor Models | Indicated significant tumor growth inhibition in xenograft models |
These findings underscore the potential of this compound as a promising candidate for drug development targeting various cancers.
Mechanism of Action
The exact mechanism of action depends on the specific application, but generally involves interactions with molecular targets such as enzymes, receptors, or DNA. The compound's structure allows it to bind selectively to these targets, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The target compound’s pyrrolo[3,4-d]pyrimidine core differs from the more common pyrrolo[2,3-d]pyrimidine isomers seen in analogues (e.g., 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3-fluoroaniline). For instance, pyrrolo[2,3-d]pyrimidines are prevalent in kinase inhibitors (e.g., Janus kinase inhibitors), where the fused ring system mimics adenine. The morpholino group in the target compound contrasts with substituents like hydroxymethyltetrahydropyran in (2-chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone (Compound A, ), which may influence solubility and metabolic stability.
Table 1: Structural Comparison of Pyrrolopyrimidine Derivatives
Physicochemical Properties
The morpholino group likely improves aqueous solubility compared to lipophilic substituents like the trifluoroacetyl group in 2-[5-methoxy-10-methyl-1-(trifluoroacetyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-6-yl]aminopyrimidine (). The thiophene moiety may enhance membrane permeability due to its moderate hydrophobicity, contrasting with polar pyridylmethoxy groups in analogues (). Aggregation behavior, as measured by critical micelle concentration (CMC), is unreported for the target compound but could be inferred from quaternary ammonium analogues (e.g., BAC-C12, ).
Table 2: Hypothetical Physicochemical Properties
Biological Activity
The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolo-pyrimidine core integrated with a thiophenyl moiety. Its molecular formula is with a molecular weight of approximately 392.5 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O2S |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 2034223-97-5 |
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in cancer and inflammatory pathways. Research indicates that compounds with similar structures exhibit significant anticancer properties and potential as enzyme inhibitors .
The mechanism of action for this compound involves:
- Kinase Inhibition : The pyrrolo-pyrimidine scaffold is known to inhibit specific kinases, which play crucial roles in cell signaling and proliferation .
- Receptor Modulation : It may also modulate the activity of certain receptors involved in inflammatory responses .
Case Studies and Research Findings
-
Inhibitory Activity Against Cancer Cell Lines :
A study demonstrated that derivatives of pyrrolo-pyrimidines exhibit selective inhibitory activity against various cancer cell lines, including those resistant to conventional therapies. The compound's design allows it to engage effectively with the ATP-binding site of kinases, enhancing its efficacy . -
Anti-inflammatory Effects :
Another investigation highlighted the anti-inflammatory properties of similar compounds, suggesting that they can reduce cytokine production in vitro. This indicates potential therapeutic applications in treating inflammatory diseases . -
Structure-Activity Relationship (SAR) :
Research into the SAR of related compounds revealed that modifications on the thiophenyl ring significantly affect the biological activity, suggesting that fine-tuning these substituents could optimize therapeutic effects .
Comparative Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolo-pyrimidine core + thiophenyl | Anticancer, anti-inflammatory |
| Pyrido[2,3-d]pyrimidines | Pyridine fused with pyrimidine | Anticancer |
| Quinazolinones | Benzene fused with quinazoline | Antimicrobial, anticancer |
| Pyrrolopyrimidines | Pyrrole fused with pyrimidine | Kinase inhibition |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Core Assembly : Construction of the pyrrolo[3,4-d]pyrimidine core via cyclization reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Functionalization : Introduction of the morpholine and thiophenyl-phenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkage) .
- Critical Conditions :
- Solvent choice (e.g., DMF or THF for polar intermediates).
- Catalysts: Palladium catalysts for cross-coupling; bases like NaH or K₂CO₃ for deprotonation .
- Monitoring : Use TLC and HPLC to track reaction progress. Purification via column chromatography (silica gel, gradient elution) .
Q. Which analytical techniques are recommended for confirming structural integrity and purity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm bond connectivity and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : For unambiguous 3D structural determination, especially when novel stereocenters are present .
- Purity Assessment : HPLC with UV detection (≥95% purity threshold for biological assays) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for pyrrolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Contradictions often arise from:
- Sample Degradation : Organic compounds degrade under prolonged storage or suboptimal conditions (e.g., lack of cooling). Mitigate by storing at -20°C in inert solvents and verifying stability via periodic HPLC .
- Assay Variability : Standardize protocols (e.g., kinase inhibition assays) using positive controls (e.g., staurosporine) and replicate experiments across labs .
- Structural Confounders : Confirm batch-to-batch consistency using NMR and MS to rule out impurities affecting activity .
Q. What experimental strategies are effective in elucidating the mechanism of action against kinase targets?
- Methodological Answer : A multi-modal approach is recommended:
- Kinase Profiling : Use broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding modes to ATP pockets, guided by X-ray structures of homologous kinases .
- Cellular Validation :
- Knockdown/overexpression of target kinases in cell lines (e.g., HEK293).
- Measure downstream phosphorylation via Western blot .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer : SAR optimization involves:
- Scaffold Modifications :
- Morpholine Ring : Replace with thiomorpholine or piperazine to alter solubility and target affinity .
- Thiophene-Phenyl Group : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Synthetic Libraries : Generate derivatives via parallel synthesis (e.g., 50+ analogs) and screen against target enzymes .
- Key Metrics :
- IC₅₀ values (enzyme assays).
- LogP (lipophilicity) and solubility (measured via shake-flask method) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
